4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a bromine atom, a nitrobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Bromination: Addition of the bromine atom to the phenol ring.
Piperazine Introduction: Attachment of the piperazine ring to the benzyl group through a Mannich reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Often employs nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols and piperazines.
Scientific Research Applications
4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing compounds with antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action for 4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}phenol: Similar structure but with a different substituent on the piperazine ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and bromine substituent.
Uniqueness
4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol is unique due to the presence of both a nitrobenzyl group and a piperazine ring, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20BrN3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-4-5-18(23)15(11-16)13-21-8-6-20(7-9-21)12-14-2-1-3-17(10-14)22(24)25/h1-5,10-11,23H,6-9,12-13H2 |
InChI Key |
LNUDVIBPYDFDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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